molecular formula C9H8BNO3 B6269167 (2-hydroxyquinolin-4-yl)boronic acid CAS No. 2245349-21-5

(2-hydroxyquinolin-4-yl)boronic acid

Cat. No.: B6269167
CAS No.: 2245349-21-5
M. Wt: 188.98 g/mol
InChI Key: FRABUTDAQKEBBJ-UHFFFAOYSA-N
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Description

(2-Hydroxyquinolin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyquinolin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of boronic acids often involves the direct borylation of aromatic compounds using diborane or boron trihalides. These methods are scalable and can produce large quantities of boronic acids with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyquinolin-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various boron-containing organic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
(2-Hydroxyquinolin-4-yl)boronic acid has been investigated for its potential as an anticancer agent. Its boronic acid moiety allows for the reversible binding to diols, which is pivotal in the design of proteasome inhibitors. For instance, derivatives of boronic acids have led to the development of drugs like bortezomib, which targets cancer cells by inhibiting the proteasome pathway . The structural modifications of such compounds can enhance their selectivity and efficacy against various cancer types.

Antibacterial and Antiviral Properties
Recent studies have highlighted the antibacterial and antiviral properties of boronic acids, including this compound. These compounds can disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms, making them promising candidates for new antimicrobial therapies .

Drug Delivery Systems
The incorporation of this compound into drug delivery systems has shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents. Its ability to form stable complexes with various biomolecules allows for controlled release profiles, particularly in cancer therapy .

Chemical Biology Applications

Dynamic Click Chemistry
this compound participates in dynamic click reactions, particularly in the formation of iminoboronate complexes. This property has been exploited in the development of biosensors and targeted imaging agents for biological applications. The reversibility of these reactions at physiological pH makes them suitable for real-time monitoring of biological processes .

Nanocarrier Development
Recent advancements have utilized this compound in designing ROS-responsive nanocarriers for drug delivery. These nanocarriers can release their payloads in response to reactive oxygen species (ROS), which are often overproduced in cancerous tissues. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity .

Materials Science Applications

Polymer Chemistry
The compound's unique properties have led to its use in developing self-healing polymers and smart materials. For example, hydrogels modified with this compound exhibit stimuli-responsive behavior, making them ideal for applications in tissue engineering and regenerative medicine .

Nanomaterials for Imaging
Boronic acid-modified nanomaterials have been extensively studied for their applications in biomedical imaging. The ability to functionalize nanoparticles with this compound enhances their targeting capabilities and imaging contrast, facilitating early diagnosis of diseases such as cancer .

Case Studies

Study Application Findings
Zhang et al., 2020ROS-responsive nanocarriersDeveloped polymeric nanocarriers that release drugs upon ROS exposure, showing improved therapeutic outcomes in HepG2 cells .
Medicinal Chemistry ReviewAnticancer activityDiscussed the role of boronic acids, including this compound, in developing proteasome inhibitors like bortezomib .
Dynamic Click ChemistryBiosensorsDemonstrated the use of iminoboronate chemistry for creating biosensors capable of detecting specific biomolecules dynamically .

Mechanism of Action

The mechanism of action of (2-hydroxyquinolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets such as enzymes, altering their activity and leading to potential therapeutic effects .

Biological Activity

(2-Hydroxyquinolin-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a quinoline ring system. This structure is significant for its ability to interact with various biological targets, particularly in enzyme inhibition and molecular recognition.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Boronic acids are known to act as inhibitors for various enzymes, including serine proteases and cysteine proteases. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit the activity of autotaxin (ATX), an enzyme involved in lysophosphatidic acid production, which plays a role in cancer progression .
  • Anticancer Activity : Research indicates that boronic acids can exhibit cytotoxic effects against cancer cells. In vitro studies have demonstrated that derivatives of boronic acids can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting anti-apoptotic proteins such as Mcl-1 .
  • Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial properties. Similar compounds have been shown to exhibit activity against various bacterial strains, potentially through mechanisms involving the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on chronic lymphocytic leukemia (CLL) cells. The compound demonstrated significant cytotoxicity at concentrations ranging from 15–20 µM, leading to increased DNA fragmentation and cleavage of PARP-1, an indicator of apoptosis . This suggests potential therapeutic applications in treating CLL.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of boronic acid derivatives against Escherichia coli. The study found that certain derivatives exhibited higher biological activity comparable to traditional antibiotics, indicating that this compound could be developed into effective antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionReversible covalent bond formation
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial metabolism

Future Directions

The biological activity of this compound presents numerous avenues for further research:

  • Optimization for Drug Development : Structural modifications could enhance its potency and selectivity against specific targets.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents could provide insights into overcoming drug resistance in cancer therapies.
  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will aid in understanding its full therapeutic potential.

Properties

CAS No.

2245349-21-5

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(2-oxo-1H-quinolin-4-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12)

InChI Key

FRABUTDAQKEBBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)NC2=CC=CC=C12)(O)O

Purity

95

Origin of Product

United States

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